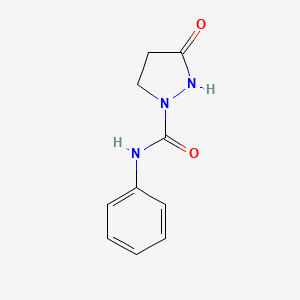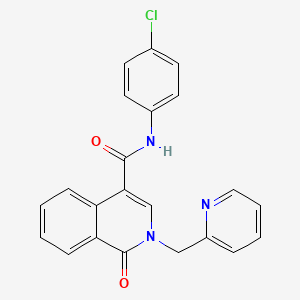![molecular formula C16H14N2O4 B3122992 (E)-4-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]but-3-en-2-one CAS No. 303995-66-6](/img/structure/B3122992.png)
(E)-4-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]but-3-en-2-one
描述
(E)-4-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]but-3-en-2-one is a synthetic organic compound characterized by its unique structure, which includes a nitro-substituted oxazole ring and a conjugated system of double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]but-3-en-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitro group: Nitration of the oxazole ring is performed using a mixture of concentrated nitric and sulfuric acids.
Formation of the conjugated system: The final step involves the coupling of the nitro-substituted oxazole with a suitable phenylbutenone derivative under conditions that favor the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
(E)-4-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, and sodium borohydride.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry
In chemistry, (E)-4-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]but-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its nitro and oxazole functionalities are of particular interest for their roles in enzyme inhibition and interaction with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of (E)-4-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]but-3-en-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxazole ring can interact with nucleophilic sites on enzymes or receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting biological effects.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and are known for their biological activities.
Imidazole derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities.
Oxazole derivatives: Similar to the compound , oxazole derivatives are studied for their diverse chemical and biological properties.
Uniqueness
(E)-4-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]but-3-en-2-one is unique due to its combination of a nitro-substituted oxazole ring and a conjugated system. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(E)-4-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-11(19)3-4-13-5-7-14(8-6-13)9-10-15-16(18(20)21)12(2)17-22-15/h3-10H,1-2H3/b4-3+,10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBOPNDNTJZVND-SCPMJEMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)C=CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(C=C2)/C=C/C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole](/img/structure/B3122909.png)
![5-(Tert-butyl)-2-{[4-(trifluoromethyl)benzyl]oxy}isophthalonitrile](/img/structure/B3122914.png)
![N-[(dimethylamino)methylene]-4-(1H-imidazol-1-yl)benzenecarboxamide](/img/structure/B3122925.png)

![1-{2-[3-(trifluoromethyl)phenyl]diazenyl}tetrahydro-3H-pyrazol-3-one](/img/structure/B3122944.png)
![ethyl 2-[(E)-2-[(2-methoxycarbonylthiophen-3-yl)amino]ethenyl]-5-oxo-10H-benzo[g]quinoline-3-carboxylate](/img/structure/B3122951.png)
methanone](/img/structure/B3122960.png)
![1-[3-morpholino-4-(2-pyridinyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3122963.png)

![1-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]-N-phenylmethanimine](/img/structure/B3122974.png)
![3-[(methylanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B3122987.png)
![4-[(methylanilino)methyl]-1(2H)-phthalazinone](/img/structure/B3122997.png)
![2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3123000.png)
![3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde oxime](/img/structure/B3123011.png)
